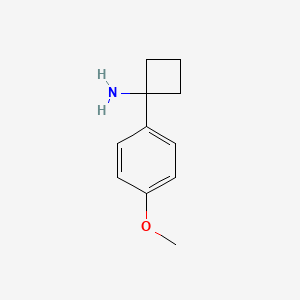

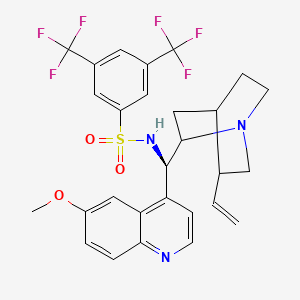

![molecular formula C12H16N2O4 B1501568 Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)- CAS No. 2130-77-0](/img/structure/B1501568.png)

Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)-

Overview

Description

“Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)-” is a chemical compound. It is also known as "4- [ [2- [ [ (phenylmethoxy)carbonyl]amino]acetyl]amino]- Butanoic acid" . The molecular formula of this compound is C14H18N2O5 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a stable, caged gamma-aminobutyric acid (GABA) derivative, 4- [ [ (2H-1-benzopyran-2-one-7-amino-4-methoxy)carbonyl]amino] butanoic acid (BC204), was synthesized and found to release the neurotransmitter in physiological medium when irradiated with UV light at 300-400 nm in PBS at pH 7.4 .

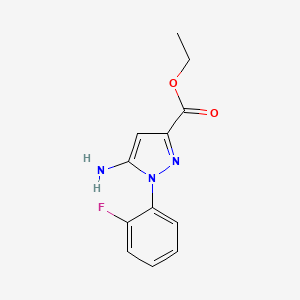

Molecular Structure Analysis

The molecular structure of “Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)-” can be analyzed using various techniques. The molecular formula of this compound is C14H18N2O5 .

Chemical Reactions Analysis

The chemical reactions involving “Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)-” can be complex and varied. For example, a related compound, 4- [ [ (2H-1-benzopyran-2-one-7-amino-4-methoxy)carbonyl]amino] butanoic acid (BC204), was found to release a neurotransmitter when irradiated with UV light .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)-” can be determined using various analytical techniques. For instance, a related compound, 2-Amino-2- (trifluoromethoxy)butanoic acid, was synthesized as a racemate and in both enantiomeric forms. The measured pKa and log D values establish the compound as a promising analogue of natural aliphatic amino acids .

Scientific Research Applications

Digital Pathology Image Analysis

H-Dab(Z)-OH may be used in digital pathology for image analysis, particularly in software like QuPath, which is an open-source tool for analyzing pathology images. This compound could be involved in staining processes or as a reagent in assays that are then analyzed digitally .

Immunohistochemical (IHC) Signal Quantification

In immunohistochemistry, H-Dab(Z)-OH might be part of the staining process, specifically with 3,3′-diaminobenzidine (DAB). Tools like IHC Profiler and DAB-quant utilize color deconvolution to quantify DAB staining, which is crucial for assessing tissue slides and understanding disease pathology .

properties

IUPAC Name |

(2S)-2-amino-4-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c13-10(11(15)16)6-7-14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFDIECLEXOBAG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693279 | |

| Record name | (2S)-2-Amino-4-{[(benzyloxy)carbonyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2130-77-0 | |

| Record name | (2S)-2-Amino-4-{[(benzyloxy)carbonyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate hydrochloride](/img/structure/B1501545.png)